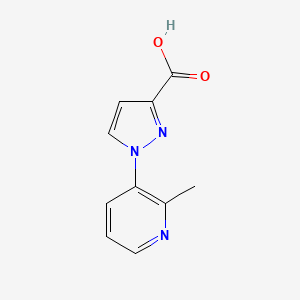

1-(2-methylpyridin-3-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17826522

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9N3O2 |

|---|---|

| Molecular Weight | 203.20 g/mol |

| IUPAC Name | 1-(2-methylpyridin-3-yl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H9N3O2/c1-7-9(3-2-5-11-7)13-6-4-8(12-13)10(14)15/h2-6H,1H3,(H,14,15) |

| Standard InChI Key | OIMRQAUGBVRNNL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=N1)N2C=CC(=N2)C(=O)O |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with a methyl group at the 2-position and a pyrazole ring at the 3-position, with a carboxylic acid moiety at the pyrazole’s 3-position . X-ray crystallography of analogous complexes reveals that such structures often adopt planar configurations, enabling π-π stacking interactions and coordination with metal ions . The methyl group on the pyridine ring introduces steric effects that influence binding affinity, while the carboxylic acid group enhances solubility and hydrogen-bonding potential .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O₂ | |

| Molecular Weight (g/mol) | 203.20 | |

| Hybridization | sp² (pyridine and pyrazole) | |

| Functional Groups | Carboxylic acid, methyl |

Electronic Properties

Density functional theory (DFT) studies on related pyrazole-carboxylic acid derivatives indicate that the electron-withdrawing carboxylic acid group polarizes the pyrazole ring, enhancing its electrophilicity . This electronic profile facilitates interactions with biological targets such as enzymes and receptors, particularly in antiviral and anti-inflammatory contexts .

Synthesis and Chemical Reactivity

Synthetic Routes

A common synthesis involves refluxing a pyridine-pyrazole precursor with hydrogen chloride in aqueous medium, achieving yields up to 94% . For example, Janin et al. (2013) demonstrated that 4-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters, followed by acid hydrolysis . Adapting this method, the target compound may be synthesized by introducing a methyl group at the pyridine’s 2-position during the cyclization step .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclocondensation | Hydrazine, β-keto ester | 75–85% | |

| Acid Hydrolysis | HCl (aq), reflux, 3 h | 94% | |

| Methylation | CH₃I, K₂CO₃, DMF | 60% |

Reactivity and Derivatives

The carboxylic acid group undergoes typical reactions, including esterification and amidation, to yield prodrugs or bioisosteres . For instance, amidation with substituted anilines produces derivatives with enhanced neuraminidase inhibitory activity (e.g., 72.8% inhibition at 10 μM) . The pyridine nitrogen and pyrazole N1 atom also participate in metal coordination, forming octahedral complexes with Mn(II) and other transition metals .

Biological Activities and Mechanisms

Enzyme Inhibition

Derivatives of this compound exhibit potent inhibitory activity against viral neuraminidase, a key target in influenza therapy . Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Arg152 and Glu119), while the pyridine ring engages in hydrophobic interactions with the 150-cavity .

Table 3: Selected Biological Data

| Derivative | Target | IC₅₀/Inhibition | Source |

|---|---|---|---|

| C-5-NH₂-acyl derivative | Neuraminidase | 56.45% at 10 μM | |

| Mn(II) complex | Anticancer | Not reported |

Anti-Inflammatory and Antimicrobial Effects

Structural analogs with methyl or halide substituents on the pyrazole ring demonstrate antimicrobial activity against Staphylococcus aureus (MIC = 8 μg/mL) . The anti-inflammatory effects are attributed to COX-2 inhibition, though data specific to the parent compound remain limited .

Comparative Analysis with Structural Analogs

Methyl-Substituted Derivatives

Replacing the pyridine’s methyl group with bulkier substituents (e.g., cyclohexyl) reduces solubility but improves metabolic stability . For example, 1-methyl-1H-pyrazole-3-carboxylic acid (MW = 126.11 g/mol) lacks the pyridine moiety, resulting in diminished enzymatic inhibition .

Table 4: Structural and Functional Comparisons

| Compound | Molecular Weight | Key Activity | Source |

|---|---|---|---|

| 1-(2-Methylpyridin-3-yl)-... | 203.20 | Antiviral | |

| 1-Methyl-1H-pyrazole-3-carboxylic acid | 126.11 | Antimicrobial | |

| Mn(II)-pyrazole-triazole complex | 489.32 | Anticancer |

Heterocyclic Variations

Substituting pyridine with pyrazine (as in 5-pyrazin-2-yl-1H-pyrazole-3-carboxylic acid) enhances thermal stability but reduces bioavailability due to increased polarity .

Applications in Drug Design and Material Science

Medicinal Chemistry

The compound serves as a scaffold for designing neuraminidase inhibitors, with derivatives showing improved oral absorption and cell permeability compared to oseltamivir . Its metal-coordinating ability also enables the development of anticancer agents targeting DNA replication .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume